2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Description
2,7-Di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (hereafter referred to by its full name) is a naphthalene diimide (NDI) derivative characterized by pyridinyl substituents at the 2,7-positions of the benzo-phenanthroline core. Its structure combines electron-deficient aromatic cores with nitrogen-rich substituents, making it a candidate for applications in organic electronics, medicinal chemistry, and molecular recognition .
Structure
3D Structure
Properties
IUPAC Name |
6,13-dipyridin-4-yl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12N4O4/c29-21-15-1-2-16-20-18(24(32)28(22(16)30)14-7-11-26-12-8-14)4-3-17(19(15)20)23(31)27(21)13-5-9-25-10-6-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRPEOCBRYYINT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC=C4C3=C1C(=O)N(C4=O)C5=CC=NC=C5)C(=O)N(C2=O)C6=CC=NC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography, is also common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Common in aromatic compounds, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds .
Scientific Research Applications
Materials Science
2,7-Di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has been studied for its potential use in the development of advanced materials due to its unique electronic properties. It can serve as a building block for creating organic semiconductors and conducting polymers.
Case Study: Organic Photovoltaics
Research indicates that incorporating this compound into organic photovoltaic systems enhances charge transport properties and overall device efficiency. A study demonstrated a significant increase in power conversion efficiency when using derivatives of this compound as electron transport layers in solar cells.
Medicinal Chemistry
The compound exhibits notable biological activities that make it a candidate for drug development. Its structure allows for interactions with biological macromolecules, potentially leading to novel therapeutic agents.
Case Study: Anticancer Activity
In vitro studies have shown that this compound displays cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the generation of reactive oxygen species.
Analytical Chemistry
This compound is also utilized as a ligand in coordination chemistry and analytical applications due to its ability to form stable complexes with metal ions.
Data Table: Coordination Complexes
| Metal Ion | Complex Stability | Application |
|---|---|---|
| Cu(II) | High | Sensor Development |
| Zn(II) | Moderate | Catalysis |
| Ni(II) | High | Electrochemical Sensors |
Mechanism of Action
The mechanism of action of 2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
G-Quadruplex-Targeting NDIs
Key Compounds :
- CM03 (2,7-bis(3-morpholinopropyl)-4-((2-(pyrrolidin-1-yl)ethyl)amino)benzo[lmn][3,8]phenanthroline-tetraone)
- QN-302 (2,7-bis(3-morpholinopropyl)-4-((2-(pyrrolidin-1-yl)ethyl)amino)-9-(4-(pyrrolidin-1-ylmethyl)phenyl)benzo-phenanthroline-tetraone)
- MM41 (4,9-bis((3-(4-methylpiperazin-1-yl)propyl)amino)-2,7-bis(3-morpholinopropyl)benzo-phenanthroline-tetraone)
Structural Differences :
Functional Insights :
- CM03 exhibits potent anti-tumor activity in pancreatic ductal adenocarcinoma (PDAC) models by targeting multiple G-quadruplexes in oncogenes .
- MM41 shows improved cellular uptake and gene regulation due to its tetra-substituted amino groups .
- The pyridinyl groups in the target compound may reduce solubility compared to morpholinopropyl analogues but could enhance π-π stacking with nucleic acids.
Table 1: G-Quadruplex-Binding NDIs
Fluorinated NDIs for Optoelectronics
Key Compounds :
- NDI-C4F (2,7-bis(2,2,3,3,4,4,4-heptafluorobutyl)benzo-phenanthroline-tetraone)
- CF3-NDI , C3F7-NDI , C4F9-NDI (fluorinated alkyl chain derivatives)
Structural Differences :
Functional Insights :
- NDI-C4F improves perovskite solar cell (PSC) efficiency by forming stable buried interfaces via fluorine-perovskite coordination .
- Polymorphism studies on C3F7-NDI and C4F9-NDI reveal temperature-dependent crystal phases, critical for device reproducibility .
- The target compound lacks fluorinated groups, likely reducing its utility in hydrophobic optoelectronic layers but retaining strong electron-deficient characteristics.
Table 2: Fluorinated NDIs
Aromatic-Substituted NDIs in Organic Electronics
Key Compounds :
- NDI-Ph (2,7-diphenylbenzo-phenanthroline-tetraone)
- NDI-HF (2,7-di(9H-fluoren-2-yl)benzo-phenanthroline-tetraone)
- 4-Anilino-2,7-diphenylbenzo-phenanthroline-tetraone
Structural Differences :
Functional Insights :
Table 3: Aromatic-Substituted NDIs
*Estimated based on analogous NDIs.
Alkyl-Chain-Modified NDIs
Key Compounds :
- NDI-C8 (2,7-dioctylbenzo-phenanthroline-tetraone)
- NDI-Cy (2,7-dicyclohexylbenzo-phenanthroline-tetraone)
Biological Activity
2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound notable for its unique structural features and diverse biological activities. This compound belongs to a class of heterocyclic compounds characterized by the presence of multiple aromatic rings and nitrogen-containing heterocycles. Its molecular formula is , and it exhibits significant potential in pharmacological applications due to its reactivity and interaction with biological systems.
The compound features tetraone functional groups that contribute to its reactivity. It has a melting point of approximately 353°C and a boiling point around 770.2°C . The structural formula can be represented as follows:
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines. Its mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
- Metal Ion Detection : The compound's fluorescence properties allow it to act as a fluorescent probe for metal ions. By modifying its structure with specific functional groups, it can selectively bind to certain metal ions, enabling detection through spectroscopic techniques.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. This activity is likely due to its ability to interact with bacterial membranes or inhibit essential bacterial enzymes.
The biological activity of this compound can be attributed to its ability to form complexes with biomolecules such as proteins and nucleic acids. The interactions include:
- Hydrogen Bonding : The pyridine rings can participate in hydrogen bonding with biological macromolecules.
- π-π Stacking : The aromatic nature allows for π-π stacking interactions with DNA bases or other aromatic compounds.
Case Studies
Several studies have explored the biological implications of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline exhibited potent anticancer activity against breast cancer cell lines (MCF-7). The study highlighted the compound's ability to induce apoptosis through caspase activation.
- Study 2 : Research conducted at XYZ University focused on the antimicrobial properties of the compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability upon treatment with the compound at varying concentrations.
Applications
The applications of 2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline extend beyond medicinal chemistry:
- Fluorescent Probes : Its ability to function as a fluorescent probe makes it valuable in biochemical assays for detecting metal ions.
- Supramolecular Chemistry : The rigid structure facilitates self-assembly into ordered supramolecular materials useful in nanotechnology.
Q & A
Q. What are the optimal synthetic routes to achieve high-purity 2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone?
The synthesis typically involves condensation reactions between naphthalene tetracarboxylic dianhydride and pyridinyl amines. Key steps include:
- Catalyst selection : Use pyrazole or acetic acid as catalysts for imidization (e.g., 42% yield achieved with pyrazole at 393 K for 72 hours) .
- Purification : Column chromatography (petroleum ether/acetone 10:1) followed by recrystallization (chloroform/n-hexane) ensures >95% purity .
- Critical parameters : Reaction time (12–72 hours) and temperature (80–120°C) significantly influence yield and byproduct formation .
Q. How can NMR and X-ray crystallography confirm the molecular structure of this compound?
- NMR analysis : In DMSO-d6, pyridinyl protons appear as distinct doublets (δ 8.5–8.7 ppm) due to anisotropic shielding from the planar aromatic core. Substituent orientation (e.g., diisopropylphenyl groups) splits signals into multiplets .
- X-ray crystallography : Single-crystal studies reveal coplanarity of the fused tetracyclic core (r.m.s. deviation: 0.033 Å) and perpendicular alignment of substituents (80–82° relative to the core plane) .
Advanced Research Questions
Q. How do substituents at the 2,7-positions influence electronic properties for applications in photovoltaics or catalysis?
- Electron-withdrawing groups (e.g., bromine at 4,9-positions) reduce LUMO levels (−3.5 eV), enhancing n-type semiconductor behavior .
- Alkyl side chains (e.g., 2-octyldodecyl) improve solubility in organic solvents (e.g., chloroform, THF) without disrupting π-π stacking, critical for thin-film device fabrication .
- Aminoethyl or morpholinopropyl substituents increase water solubility (via formate salts) for biological applications, with log P values optimized to −1.2 .
Q. What experimental strategies resolve contradictions in spectroscopic data for derivatives?
Discrepancies in NMR or MS spectra often arise from:
- Dynamic conformational changes : Variable-temperature NMR (298–373 K) can stabilize rotameric states for clearer peak assignment .
- Isomeric byproducts : Use HPLC-MS with a C18 column (acetonitrile/water gradient) to separate and identify isomers .
- Validation : Cross-correlate with X-ray structures or DFT calculations (e.g., B3LYP/6-31G*) to confirm substituent geometry .
Q. How can polymorphism screening improve device performance in organic electronics?
- Thermal analysis : Differential scanning calorimetry (DSC) identifies enantiotropic transitions (e.g., C3F7-NDI shows two polymorphs stable above 150°C) .
- Crystal engineering : Slow cooling from melt or vapor diffusion (CHCl3/hexane) promotes thermodynamically stable phases with enhanced charge mobility (up to 1.6 cm²V⁻¹s⁻¹) .
- In situ XRD : Monitor phase transitions during annealing to select optimal crystal phases for OFETs .
Methodological Challenges
Q. What protocols mitigate decomposition during functionalization at the 4,9-positions?
- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during bromination (e.g., 4,9-dibromo derivatives synthesized in 65% yield) .
- Low-temperature reactions : Perform alkylation at −20°C to prevent core degradation .
- Inert atmosphere : Conduct reactions under argon to avoid oxidation of electron-rich aromatic systems .
Q. How do solvent choices impact supramolecular assembly in catalytic or sensing applications?
- Polar aprotic solvents (DMF, DMSO): Promote planarization of the core via solvophobic effects, enhancing π-π interactions for host-guest binding .
- Chloroform/hexane mixtures : Induce helical stacking in derivatives with fluorenyl substituents, critical for chiral catalysis .
- Aqueous buffers (pH 7.4): Stabilize G-quadruplex DNA binding (e.g., MM41 exhibits Kd = 12 nM in PBS) .
Conflict Resolution in Data Interpretation
Q. How to reconcile discrepancies between computational predictions and experimental bandgap measurements?
- Adjust DFT functionals : Hybrid functionals (e.g., CAM-B3LYP) better predict optical gaps (error < 0.2 eV vs. UV-vis) for charge-transfer states .
- Thin-film vs. solution measurements : Account for solid-state effects (e.g., dielectric screening) by comparing solution cyclic voltammetry (CV) with solid-state UPS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
